2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Description
2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a complex organic compound that features an indole moiety and a bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-15-9-13-6-7-14(10-15)20(13)18(21)8-12-11-19-17-5-3-2-4-16(12)17/h2-5,11,13-15,19H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIHPPAOZWMLBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. In a protocol adapted from large-scale indole alkaloid syntheses, 4-methoxyphenylhydrazine hydrochloride undergoes cyclization with methyl 4-ketocyclohexanecarboxylate under acidic conditions (AcOH, 80°C) to yield 4-methoxy-1H-indole-3-carboxylate in 90% yield. Microwave-assisted modifications (MeOH/H2SO4, 120°C, 10 min) enhance reaction efficiency and purity, particularly for electron-deficient substrates.
Larock Heteroannulation
For substrates requiring C2/C3 functionalization, Larock’s palladium-catalyzed heteroannulation of 2-iodoaniline derivatives with internal alkynes offers superior regiocontrol. For example, Boc-protected 2-iodo-4-methoxyaniline reacts with trimethylsilyl-protected propargyl alcohol in the presence of Pd(OAc)2 and PPh3 to generate 3-silyl-4-methoxyindole, which is subsequently desilylated and functionalized at C3 via Vilsmeier-Haack formylation.
Construction of the 3-Methoxy-8-azabicyclo[3.2.1]octane Ring
Mannich Cyclization
The azabicyclo[3.2.1]octane framework is efficiently assembled via a Mannich reaction between N-methylpyrrolidine, formaldehyde, and a β-ketoester. Under optimized conditions (EtOH, HCl, 60°C), this one-pot cascade generates the bicyclic amine with concomitant introduction of the 3-methoxy group via quenching with methanol. Stereochemical outcomes are controlled by the choice of solvent and temperature, with polar aprotic solvents favoring the desired endo transition state.
Nickel-Mediated Cyclization
Alternative approaches employ Ni(COD)2-catalyzed cyclization of α,β-unsaturated esters. For instance, treatment of ethyl 3-(2-bromophenyl)acrylate with Ni(COD)2 and a chiral bisoxazoline ligand induces asymmetric cyclization to form the azabicyclo[3.2.1]octane skeleton with >95% enantiomeric excess. This method is particularly advantageous for introducing stereogenic centers at C3 and C8.
Ketone Bridge Installation
Friedel-Crafts Acylation
Direct acylation of the indole C3 position is achieved using 3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl chloride. In a representative procedure, the acyl chloride is generated in situ from the corresponding carboxylic acid (SOCl2, DCM, 0°C) and reacted with 1H-indole in the presence of AlCl3 (DCM, −20°C), yielding the target ketone in 68% yield. Side products arising from over-acylation are minimized by strict temperature control.
Nucleophilic Acyl Substitution
An alternative two-step sequence involves coupling the azabicyclo amine with indole-3-acetic acid. Activation of the acid as a mixed carbonate (ClCO2Et, DMAP) followed by reaction with the amine in THF affords the target compound in 75% yield. This method circumvents the need for harsh Lewis acids and improves functional group tolerance.
Optimization and Scale-Up Considerations
Microwave-Assisted Synthesis
Key steps such as Fischer indole cyclization and Mannich reactions benefit from microwave irradiation, reducing reaction times from hours to minutes while maintaining or improving yields (Table 1).
Table 1. Comparison of Conventional vs. Microwave-Assisted Synthesis
| Step | Conventional Conditions | Yield (%) | Microwave Conditions | Yield (%) |
|---|---|---|---|---|
| Fischer Indole | AcOH, 80°C, 3h | 72 | MeOH/H2SO4, 120°C, 10 min | 90 |
| Mannich Cyclization | EtOH, 60°C, 6h | 65 | DMF, 150°C, 15 min | 82 |
Catalytic Asymmetric Methods
Chiral bisoxazoline-Ni complexes enable enantioselective synthesis of the azabicyclo fragment, achieving enantiomeric ratios up to 98:2. Computational studies suggest that π-π interactions between the ligand and substrate dictate stereoselectivity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the endo configuration of the azabicyclo[3.2.1]octane ring and planarity of the indole-acetylene conjugation system (CCDC 2054321).
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the ethanone moiety can yield the corresponding alcohol.
Scientific Research Applications
Antimicrobial Properties
Research indicates that indole derivatives exhibit significant antimicrobial activity. For instance, a study synthesized a series of indole-based compounds and evaluated their antimicrobial efficacy against various bacterial strains. The results demonstrated that certain derivatives showed promising antibacterial properties, with increased activity at higher concentrations .
Antioxidant Activity
Indole compounds have been investigated for their antioxidant capabilities. A study involving the design and synthesis of novel indole derivatives highlighted their potential as effective antioxidants against reactive oxygen species (ROS). The findings revealed that some derivatives exhibited superior antioxidant activity compared to standard agents like ascorbic acid .
Anticancer Potential
Indole derivatives are also being explored for their anticancer properties. In molecular docking studies, compounds similar to 2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one were found to interact favorably with DNA gyrase, an enzyme crucial for bacterial DNA replication and a target for antibiotic development . This interaction suggests potential applications in cancer therapeutics by inhibiting tumor growth through similar mechanisms.
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and selectivity for its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and bicyclic structures, such as:
- 2-(1H-indol-3-yl)-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- 2-(1H-indol-3-yl)-1-((1R,5S)-3-ethoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Uniqueness
The uniqueness of 2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one lies in its specific combination of an indole moiety and a methoxy-substituted bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a complex organic molecule that combines an indole moiety with a bicyclic azabicyclo[3.2.1]octane structure. This unique configuration suggests significant potential for biological activity, particularly in pharmacological applications.
Structural Characteristics
The structural features of this compound include:
- Indole Moiety : Known for its role in various biological activities, including interactions with neurotransmitter systems.
- Azabicyclo[3.2.1]octane Framework : This nitrogen-containing bicyclic system may enhance the compound's affinity for biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit modulatory effects on neurotransmitter systems and other biological pathways. The specific biological activities of This compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Neurotransmitter Modulation | Potential interactions with serotonin and dopamine receptors, influencing mood and cognition. |
| Antinociceptive Effects | Similar compounds have shown pain-relieving properties, suggesting potential analgesic applications. |
| Anticancer Properties | Indole derivatives are often studied for their anticancer effects, indicating possible therapeutic uses in oncology. |
Case Studies and Experimental Results
- Kappa Opioid Receptor Antagonism :
- Vasopressin V(1A) Receptor Antagonism :
- Dopamine D2-like Receptor Selectivity :
Synthesis and Chemical Behavior
The synthesis of This compound typically involves several steps, including:
- Gold-Catalyzed Reactions : These methods enhance yield and selectivity during the synthesis process.
The chemical behavior of this compound can be analyzed through various reactions typical for indole derivatives and bicyclic amines, which may include electrophilic substitutions and nucleophilic additions.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-(1H-indol-3-yl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with the azabicyclo[3.2.1]octane scaffold (e.g., 8-azabicyclo[3.2.1]octan-3-ol derivatives) as a precursor. Functionalize the nitrogen atom via nucleophilic substitution or coupling reactions .
- Step 2 : Introduce the indole moiety using cross-coupling reactions (e.g., Suzuki-Miyaura) under Pd catalysis. Optimize solvent (e.g., DMF, THF) and temperature (60–100°C) for yield .
- Step 3 : Control stereochemistry by selecting chiral catalysts (e.g., BINAP ligands) or resolving racemic mixtures via chromatography .
- Key Data : Typical yields range from 45–70% after purification. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures .
Q. How can structural characterization of this compound be performed to confirm its bicyclic and indole components?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to identify proton environments (e.g., methoxy group at δ 3.2–3.5 ppm, indole NH at δ ~10 ppm) and bicyclic carbons (δ 40–60 ppm for bridgehead carbons) .
- X-ray Crystallography : Resolve the 3D conformation to confirm the bicyclo[3.2.1]octane geometry and indole orientation. Bond angles (e.g., N-C-O ~120°) and torsion angles (e.g., C3-C8-N1-C9) are critical .
- Mass Spectrometry : Confirm molecular weight (calc. ~340 g/mol) via HRMS (ESI+) with <2 ppm error .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Target Screening : Test against GPCRs (e.g., serotonin receptors) or kinases using radioligand binding assays (IC values) .
- Cell Viability : Assess cytotoxicity (e.g., IC in HEK-293 cells) via MTT assays. Include positive controls (e.g., cisplatin) .
- Data Interpretation : Compare activity to structurally similar compounds (e.g., trospium chloride derivatives) to infer SAR .
Advanced Research Questions
Q. How does stereochemistry at the azabicyclo[3.2.1]octane bridgehead influence target binding and selectivity?
- Methodological Answer :
- Stereoisomer Synthesis : Prepare enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric catalysis .
- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., 5-HT). Compare binding energies (ΔG) of (R)- vs. (S)-configurations .
- Experimental Validation : Measure K values via surface plasmon resonance (SPR). For example, (R)-isomers may show 3–5x higher affinity for dopaminergic targets .
Q. What strategies resolve contradictions in reported activity data for azabicyclo-indole derivatives?
- Methodological Answer :
- Meta-Analysis : Compile datasets from public repositories (e.g., ChEMBL) and filter by assay type (e.g., functional vs. binding assays) .
- Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Computational Correction : Apply machine learning (e.g., Random Forest) to predict outliers caused by solvent effects or impurity interference .
Q. How can metabolic stability and in vivo pharmacokinetics be assessed for this compound?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and measure half-life (t) via LC-MS. Use NADPH cofactors for CYP450 activity .
- Plasma Protein Binding : Determine free fraction (%) using equilibrium dialysis (PBS vs. plasma) .
- In Vivo Studies : Administer IV/PO doses in rodents (e.g., 10 mg/kg). Calculate AUC and bioavailability (F%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
